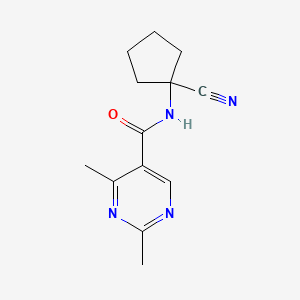
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cellular signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has also been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide research. One area of interest is the development of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide in the treatment of viral infections, such as COVID-19. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the replication of coronaviruses, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide and its potential use in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to have anti-inflammatory, antitumor, and antiviral properties, and it has been investigated for its potential use in the treatment of various diseases. While N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Future research on N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is needed to further elucidate its pharmacological properties and potential therapeutic applications.
Synthesis Methods
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 2,4-dimethyl-5-formylpyrimidine with cyclopentylamine in the presence of a reducing agent. The synthesis of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the replication of various viruses, including hepatitis C virus and human cytomegalovirus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXFARUXAUMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

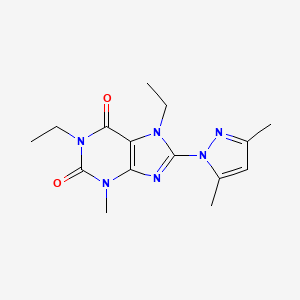
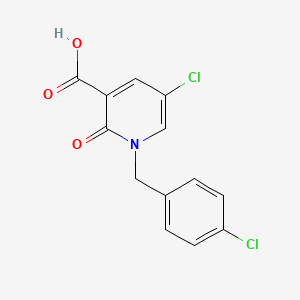
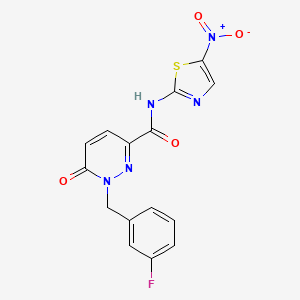
![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2828807.png)
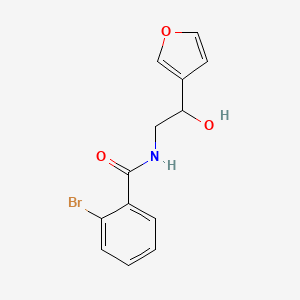
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)
![2-(4-chlorophenoxy)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2828811.png)
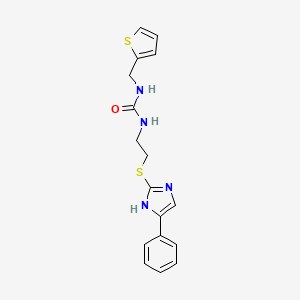
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
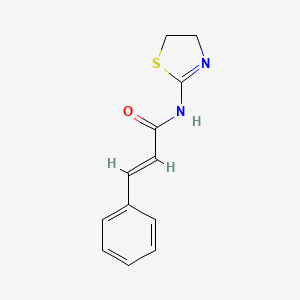
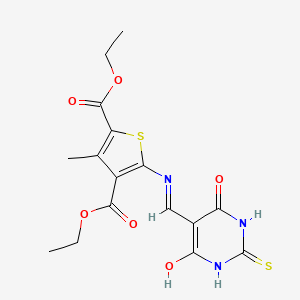
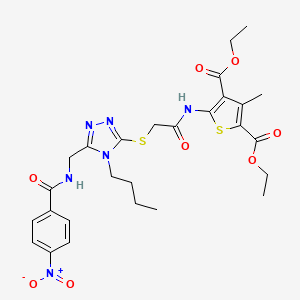
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)